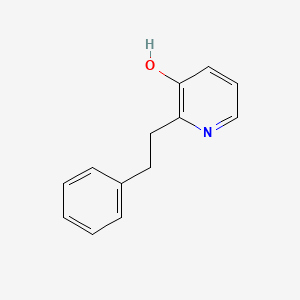

2-(2-Phenylethyl)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13-7-4-10-14-12(13)9-8-11-5-2-1-3-6-11/h1-7,10,15H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUVOVVACZMJNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C(C=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353550 | |

| Record name | 2-(2-phenylethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154538-13-3 | |

| Record name | 2-(2-phenylethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Phenylethyl Pyridin 3 Ol and Analogs

Direct Synthesis Approaches to Pyridinol Scaffolds

The construction of the substituted pyridin-3-ol core is a critical step that can be achieved through several innovative synthetic routes. These methods focus on building the heterocyclic ring with the desired hydroxyl group already in place.

The direct synthesis of pyridinol derivatives is an area of active research, with several effective methods being developed. A one-step, convergent method allows for the synthesis of pyridine (B92270) derivatives from N-vinyl and N-aryl amides. organic-chemistry.org This process utilizes trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-chloropyridine (B119429) as activating agents, which then react with various π-nucleophiles like alkynes and enol ethers to form highly substituted pyridines and quinolines. organic-chemistry.org The reaction proceeds under mild conditions and offers precise control over the placement of substituents. organic-chemistry.org

Another powerful strategy involves the use of lithiated methoxyallene (B81269). nih.govresearchgate.net In this approach, the addition of lithiated methoxyallene to nitriles yields an iminoallene intermediate. nih.govresearchgate.net This intermediate can then undergo an intramolecular aldol-type process, prompted by acid, to form trifluoromethyl-substituted pyridinol derivatives. nih.govresearchgate.net This method demonstrates a novel reactivity pattern for methoxyallene, which acts as a tripolar synthon. nih.govresearchgate.net

Furthermore, functionalizing an existing pyridine ring is a viable strategy. The Suzuki cross-coupling reaction, a cornerstone of modern organic synthesis, can be employed. By converting a pyridinol to a more reactive pyridyl nonaflate or fluorosulfate, palladium-catalyzed coupling reactions can introduce a variety of substituents onto the ring with good to excellent yields. nih.govnih.gov This stepwise, chemoselective installation of substituents offers a modular and direct approach to complex polysubstituted pyridines. nih.gov

Table 1: Comparison of Direct Synthesis Methods for Substituted Pyridinols

| Method | Starting Materials | Key Reagents/Catalysts | Notable Features | Source(s) |

| Amide Annulation | N-vinyl or N-aryl amides, π-nucleophiles (e.g., alkynes) | Trifluoromethanesulfonic anhydride (Tf₂O), 2-chloropyridine | Single-step, convergent synthesis under mild conditions. | organic-chemistry.orgmit.edu |

| Methoxyallene Cyclization | Nitriles, Methoxyallene | Organolithium reagent, Trifluoroacetic acid | Forms pyridinol via an iminoallene intermediate and intramolecular aldol-type reaction. | nih.govresearchgate.net |

| Suzuki Cross-Coupling | Pyridinols, Boronic acids | Pd-catalysts, Conversion to pyridyl nonaflate or fluorosulfate | Modular, stepwise introduction of substituents onto a pre-formed ring. | nih.govnih.gov |

Advanced and Stereoselective Synthesis of Related Phenylethyl-Containing Heterocycles

Beyond the direct formation of the pyridinol ring, other advanced synthetic methods are crucial for creating complex phenylethyl-containing heterocycles, often with specific stereochemistry. These techniques include asymmetric hydrogenation, hydrosilylation, multicomponent reactions, and the Mitsunobu reaction.

Asymmetric hydrogenation is a powerful and atom-economical method for producing enantiomerically enriched chiral molecules, particularly the nitrogen-containing heterocycles that are vital in pharmaceuticals. ajchem-b.compsu.edu This reaction adds hydrogen across a double bond with high three-dimensional control, transferring chirality from a catalyst to the substrate. wikipedia.org

The most effective catalysts are typically based on transition metals like iridium, rhodium, and ruthenium, coordinated to chiral ligands. rsc.orgsioc-journal.cn Chiral iridium complexes, in particular, have proven highly efficient for the hydrogenation of N-heterocycles like quinolines and have shown tolerance for substrates containing sulfur atoms, which can often poison catalysts. ajchem-b.compsu.edu For instance, the asymmetric hydrogenation of a dibenzo[b,f] organic-chemistry.orgnih.govthiazepine bearing a phenethyl substituent proceeded with a high enantiomeric excess (90% ee), demonstrating the viability of this method for phenylethyl-containing heterocycles. psu.edu

The hydrogenation of pyridines to chiral piperidines can be challenging but has been achieved using heterogeneous catalysts in combination with a chiral auxiliary attached to the pyridine ring. wikipedia.org

Table 2: Catalyst Systems for Asymmetric Hydrogenation of N-Heterocycles

| Metal | Common Ligand Types | Substrate Examples | Key Features | Source(s) |

| Iridium (Ir) | Chiral diphosphines (e.g., MeO-BIPHEP), P,N ligands (e.g., PHOX) | Quinolines, Dibenzo-thiazepines, Imines | Highly efficient for N-heterocycles; can tolerate heteroatoms like sulfur and oxygen. | ajchem-b.compsu.edursc.org |

| Rhodium (Rh) | Chiral diphosphines (e.g., DuPhos, DIOP) | Enamides, Quinoxalines | Effective for specific substrates, achieving high enantioselectivity under mild conditions. | ajchem-b.comrsc.org |

| Ruthenium (Ru) | BINAP, TsDPEN | Ketones, Heteroaromatic compounds | Used to create chiral ligands and hydrogenate various heteroaromatics. | ajchem-b.com |

Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a versatile reaction in organic synthesis. researchgate.net It is often used to prepare bench-stable silanes which can then be oxidized (e.g., Tamao oxidation) to furnish alcohols, providing an alternative to direct hydrogenation. nih.gov This strategy is particularly useful for the synthesis of chiral alcohols from vinylarenes and vinyl heterocycles. nih.gov

A variety of transition metals, including copper, cobalt, iron, and nickel, have been developed as catalysts for hydrosilylation, moving beyond traditional platinum catalysts. nih.govmdpi.com For example, copper hydride-catalyzed asymmetric hydrosilylation of vinylarenes can produce chiral alcohol derivatives with good to excellent enantioselectivity (70-98% ee). nih.gov The choice of catalyst and ligand system can also control the regioselectivity of the addition to alkynes, leading to either Markovnikov or anti-Markovnikov products. nih.gov This control is critical for constructing specifically substituted side chains on heterocyclic scaffolds. mdpi.com

Table 3: Selected Hydrosilylation Catalyst Systems

| Catalyst System | Substrate Type | Product Type | Selectivity | Source(s) |

| Copper-Hydride (Cu-H) with Chiral Ligands | Vinylarenes, Vinyl heterocycles | Chiral silanes / Chiral alcohols (after oxidation) | Enantioselective, Markovnikov | nih.gov |

| Cobalt (Co) with Pincer Ligands | Terminal Alkenes | (Z)-β-vinylsilanes | Z-selective | mdpi.com |

| Iron (Fe) with Pincer Ligands | 1-Octene | Markovnikov hydrosilylation product | Regioselective | nih.gov |

| Nickel (Ni) with Salicylaldiminato Ligands | Olefins | Mono-hydrosilylation products | High selectivity for mono-addition | mdpi.com |

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. rsc.orgresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net

Several classical MCRs, such as the Hantzsch pyridine synthesis and the Biginelli reaction, are mainstays in heterocyclic chemistry. rsc.org More modern iterations continue to be developed. For example, a consecutive three- and four-component reaction known as the Coupling-Bagley-Bohlmann-Rahtz synthesis can produce tri- and tetrasubstituted pyridines. mdpi.com

Cascade reactions, where the product of one reaction is the substrate for the next in a one-pot sequence, can lead to the formation of highly complex structures. A notable example is a copper-catalyzed three-component cascade that generates an indolizine (B1195054) intermediate, which then undergoes a spontaneous 12π electrocyclization to construct a unique perifused tricycle. chinesechemsoc.org Such convergent strategies significantly enhance synthetic versatility and allow for the construction of novel heterocyclic scaffolds from simple starting materials. chinesechemsoc.org

Table 4: Examples of Multi-Component Reactions in Heterocycle Synthesis

| Reaction Name/Type | Components | Heterocyclic Product | Key Features | Source(s) |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia (B1221849) | Dihydropyridine (B1217469) (oxidized to Pyridine) | Classical MCR for pyridine ring formation. | rsc.org |

| Ugi Four-Component Reaction (Ugi-4CR) | Aldehyde/Ketone, Amine, Carboxylic acid, Isocyanide | α-acylamino amide (acyclic precursor) | Highly versatile for creating precursors for subsequent cyclizations into heterocycles. | rsc.orgmdpi.com |

| Bagley-Bohlmann-Rahtz Synthesis | Ynone, Enamine (e.g., ethyl 3-aminocrotonate) | Substituted Pyridines | A (3+3) annulation strategy for building the pyridine ring. | mdpi.com |

| Copper-Catalyzed Cascade/Electrocyclization | Pyridine/Diazo compound, Terminal alkyne | Perifused Polycycles | Combines a multicomponent cascade with a spontaneous electrocyclization. | chinesechemsoc.org |

The Mitsunobu reaction is a cornerstone of organic synthesis that allows for the conversion of primary and secondary alcohols into a wide variety of other functional groups, including esters, ethers, and thioethers. organic-chemistry.org The reaction typically proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it a powerful tool for controlling chirality in natural product synthesis. organic-chemistry.orgnih.gov

The reaction involves activating an alcohol with a combination of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD). organic-chemistry.org This activation converts the hydroxyl group into a good leaving group, which is then displaced by a suitable nucleophile. organic-chemistry.org

In the context of complex heterocycle synthesis, the Mitsunobu reaction has been used to form critical ether linkages. nih.govrsc.org It is also employed in intramolecular cyclization strategies, where an alcohol and a nucleophile within the same molecule react to form a heterocyclic ring. nih.govcapes.gov.br For example, the reaction can mediate the dehydrocyclization of diols and amino alcohols to yield six-membered oxygen- and nitrogen-containing heterocycles in high yields. capes.gov.br

Table 5: Applications of the Mitsunobu Reaction

| Application | Reactants | Product | Key Outcome | Source(s) |

| Ether Formation | Alcohol, Phenol (B47542) | Aryl ether | Formation of a C-O bond, often to link complex fragments. | nih.gov |

| Esterification | Alcohol, Carboxylic Acid | Ester | Conversion of an alcohol to an ester with inversion of configuration. | organic-chemistry.orgnih.gov |

| Intramolecular Cyclization | Diol or Amino alcohol | O- or N-heterocycle | Formation of a heterocyclic ring via intramolecular displacement. | nih.govcapes.gov.br |

| Amine Synthesis | Alcohol, Phthalimide or Hydrogen Azide | Amine (after further steps) | Access to primary amines via nitrogen nucleophiles. | organic-chemistry.org |

Precursor Utilization and Building Block Approaches

The construction of the 2-(2-phenylethyl)pyridin-3-ol molecular framework is achieved through the strategic use of pre-functionalized building blocks. This approach allows for the efficient assembly of the target compound by bringing together key structural components through reliable and well-established reaction pathways.

The synthesis of pyridin-3-ol derivatives often begins with a pre-existing, functionalized pyridine ring, which is then elaborated to achieve the final product. A range of synthetic strategies has been developed for creating substituted pyridines and pyridin-3-ols. organic-chemistry.orgacs.org

One common method involves the cyclization of acyclic precursors. For instance, the Hantzsch dihydropyridine synthesis, a classic method, involves the condensation of an aldehyde, ammonia (or an ammonium (B1175870) salt), and two equivalents of a 1,3-dicarbonyl compound to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. beilstein-journals.org A related approach, the Guareschi-Thorpe condensation, reacts cyanoacetamide with a 1,3-diketone to yield highly substituted 2-pyridones, which can serve as precursors to other functionalized pyridines. beilstein-journals.org More modern methods include the use of ring-closing metathesis (RCM) on nitrogen-containing dienes, followed by oxidation and deprotection steps, to furnish substituted 3-hydroxypyridines. organic-chemistry.org

Another key strategy is the direct functionalization of the pyridine ring. Pyridine N-oxides are versatile intermediates that can be activated for substitution reactions. organic-chemistry.org For example, treatment of a pyridine N-oxide with a Grignard reagent, followed by rearrangement with acetic anhydride, can introduce a substituent at the C2-position. organic-chemistry.org Copper-catalyzed reactions have also proven effective for the one-step transformation of heterocyclic N-oxides into 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles. organic-chemistry.org For the synthesis of the 3-hydroxy group, a low-temperature conversion of a 3-bromopyridine (B30812) precursor to the corresponding pyridinol has been reported as a general strategy. acs.org

The following table summarizes various synthetic routes utilizing functionalized pyridine derivatives.

| Synthetic Strategy | Precursors | Key Reagents/Catalysts | Product Type | Reference |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, Ammonia, 1,3-Dicarbonyl compound | - | Substituted Pyridines | beilstein-journals.org |

| Ring-Closing Metathesis (RCM) | Nitrogen-containing dienes | Grubbs Catalyst | Substituted 3-Hydroxypyridines | organic-chemistry.org |

| Functionalization via N-Oxide | Pyridine N-Oxide, Grignard Reagent | Acetic Anhydride | 2-Substituted Pyridines | organic-chemistry.org |

| Copper-Catalyzed N-Oxide Functionalization | Heterocyclic N-Oxide | Copper Catalyst | 2-Substituted N-Heterocycles | organic-chemistry.org |

| Bromine-to-Alcohol Conversion | 3-Bromopyridine derivative | - | 3-Pyridinol derivative | acs.org |

| Zincke Imine Ring-Opening/Closing | Substituted Pyridine | Tf₂O, Dibenzylamine, ¹⁵NH₄Cl | Isotopically Labeled Pyridines | nih.govchemrxiv.org |

A notable process for modifying existing pyridine rings involves a ring-opening to a Zincke imine intermediate followed by a ring-closing step. nih.govchemrxiv.org This method is particularly useful for isotopic labeling, for instance, converting ¹⁴N-pyridines into their ¹⁵N-isotopologs using ¹⁵NH₄Cl. nih.govchemrxiv.org This process has been shown to tolerate a phenethyl substituent on the pyridine ring, highlighting its applicability to the synthesis of analogs of the target compound. nih.govchemrxiv.org

The introduction of the 2-phenylethyl group is a critical step in the synthesis of this compound. This can be achieved either by building the pyridine ring around a phenylethyl-containing fragment or by attaching the phenylethyl group to a pre-formed pyridine ring.

Intermediates bearing the phenylethyl moiety can be incorporated through various synthetic routes. In syntheses that construct the pyridine ring, a precursor already containing the phenylethyl group can be used. For example, in a condensation reaction, an aldehyde or ketone containing the phenylethyl group could be reacted with other components to form the heterocyclic ring. rsc.org

Alternatively, the phenylethyl group can be introduced onto a functionalized pyridine ring. This often involves nucleophilic substitution or cross-coupling reactions. For instance, a 2-halopyridine can be reacted with a phenylethyl organometallic reagent. The Zincke imine ring-opening and closing methodology has been demonstrated to be compatible with a 2-phenethyl substituent, indicating that complex manipulations can be performed on pyridine rings already bearing this group. nih.govchemrxiv.org

Chiral synthons are also employed to introduce specific stereochemistry. N-(1-phenylethyl)aziridine derivatives, for example, serve as valuable three-carbon chiral synthons in asymmetric synthesis. beilstein-journals.org These can be used to construct more complex molecules, such as those containing an (R)-1-aryl-2-propanamine moiety, through regioselective ring-opening and subsequent functionalization. beilstein-journals.org Although this specific example leads to a different substitution pattern, the principle of using a phenylethyl-derived chiral auxiliary illustrates a sophisticated strategy for creating enantiomerically pure analogs. beilstein-journals.org

The following table outlines approaches involving substituted phenylethyl intermediates.

| Approach | Phenylethyl-Containing Reagent | Reaction Type | Key Feature | Reference |

| Ring Construction | Phenylethyl-containing aldehyde/ketone | Condensation/Cyclization | Incorporates the phenylethyl group during ring formation. | rsc.org |

| Substitution on Pyridine Ring | Phenylethyl Grignard or Organolithium Reagent | Nucleophilic Addition/Substitution | Attaches the phenylethyl group to a pre-formed ring. | organic-chemistry.org |

| Ring Modification Compatibility | 2-Phenethylpyridine | Zincke Imine Ring-Opening/Closing | Demonstrates tolerance of the phenylethyl group to further reactions. | nih.govchemrxiv.org |

| Asymmetric Synthesis | N-(1-Phenylethyl)aziridine-2-carboxylates | Regioselective Ring Opening | Use of a chiral auxiliary to control stereochemistry. | beilstein-journals.org |

Aryl coupling reactions are powerful tools for forming the C-C bond between the pyridine ring and the phenylethyl group, or for constructing substituted pyridine precursors. These reactions typically involve a transition metal catalyst, most commonly palladium, and couple an organometallic reagent with an organic halide or triflate. nih.gov

The Suzuki-Miyaura coupling, which pairs an aryl boronic acid or ester with an aryl halide, is a widely used and reliable method for creating biaryl compounds and could be adapted to connect a phenylethyl boronic acid with a 2-halopyridine. rsc.org An innovative approach uses carboxylic acids as double aryl group donors; the carboxylic acid is first converted to an aryl boronic ester via decarbonylative borylation, which can then participate in a subsequent coupling reaction. rsc.org

The Stille cross-coupling reaction utilizes organostannane reagents (e.g., o-(tributylstannyl)aniline) with aryl halides. nih.gov These organostannanes can be robust, shelf-stable reagents that couple under neutral conditions, which is advantageous when working with complex molecules. nih.gov

The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org This could be envisioned in a multi-step synthesis where a phenylethynyl group is first coupled to the pyridine ring, followed by reduction to the phenylethyl group. Efficient copper-free Sonogashira protocols have been developed using a palladium acetate (B1210297) catalyst with a phosphine ligand and DBU as the base. beilstein-journals.org

The following table compares different aryl coupling reactions applicable to the synthesis of the target scaffold.

| Coupling Reaction | Aryl Synthon (Donor) | Coupling Partner (Acceptor) | Catalyst System (Typical) | Reference |

| Suzuki-Miyaura | Aryl Boronic Acid/Ester | Aryl Halide/Triflate | Pd Catalyst (e.g., Pd(PPh₃)₄) | rsc.org |

| Stille | Aryl Organostannane | Aryl Halide/Triflate | Pd Catalyst (e.g., Pd(PPh₃)₄), often with CuI | nih.gov |

| Sonogashira | Terminal Alkyne | Aryl Halide | Pd/Cu Catalyst or Cu-free Pd systems | beilstein-journals.org |

| Decarbonylative Coupling | Aryl Carboxylic Acid | Aryl Boronic Acid | Pd Catalyst | rsc.org |

| N-Arylation | Tetrabutylammonium pyridin-2-olate | Aryl Iodide | CuI | organic-chemistry.org |

These modern coupling methodologies provide versatile and efficient pathways to construct the 2-aryl pyridine core structure, allowing for the late-stage introduction of the phenylethyl group or the synthesis of complex pyridine-based building blocks. princeton.edu

Chemical Reactivity and Derivatization of 2 2 Phenylethyl Pyridin 3 Ol Core Structures

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient, making it generally resistant to electrophilic aromatic substitution compared to benzene (B151609). When such reactions do occur, they typically favor the 3-position (meta to the nitrogen). However, the substituents on the 2-(2-Phenylethyl)pyridin-3-ol core significantly modify this inherent reactivity.

Electrophilic Substitution: The hydroxyl group at the C-3 position is a strong activating group, directing incoming electrophiles to the ortho and para positions relative to itself. This effect competes with the deactivating nature of the ring nitrogen. Consequently, electrophilic attack is most likely to occur at the C-2, C-4, and C-6 positions. The existing phenylethyl group at C-2 provides some steric hindrance, potentially favoring substitution at the C-4 and C-6 positions.

Nucleophilic Substitution: Pyridine readily undergoes nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions, which are electronically deficient. quora.com The hydroxyl group can be converted to a better leaving group to facilitate these reactions. The electron density of the ring influences the favorability of attack at different positions.

| Reaction Type | Favored Positions | Influencing Factors | Potential Products |

|---|---|---|---|

| Electrophilic Substitution (e.g., Nitration, Halogenation) | C-4, C-6 | -OH group is strongly activating and ortho, para-directing. Ring nitrogen is deactivating. Steric hindrance from the C-2 substituent. | 4-Nitro-2-(2-phenylethyl)pyridin-3-ol, 6-Bromo-2-(2-phenylethyl)pyridin-3-ol |

| Nucleophilic Substitution (e.g., Chichibabin reaction) | C-4, C-6 | Electron-deficient nature of the pyridine ring at α and γ positions. quora.com | 4-Amino-2-(2-phenylethyl)pyridin-3-ol, 6-Amino-2-(2-phenylethyl)pyridin-3-ol |

Oxidation and Reduction Transformations of the Molecule

The this compound scaffold possesses multiple sites susceptible to oxidation and reduction, allowing for significant structural modifications.

Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. The secondary alcohol functionality of the pyridin-3-ol can also be oxidized to a ketone (pyridin-3-one) under controlled conditions. More vigorous oxidation could potentially lead to ring-opening or degradation of the side chain. An efficient oxidation of an enantiopure piperidine (B6355638) with bromine in acetic acid to yield a piperidin-2-one has been described, showcasing a potential transformation pathway for the reduced form of the pyridine ring. researchgate.net

Reduction: The pyridine ring can be hydrogenated to the corresponding piperidine ring using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd) or chemical reduction (e.g., NaBH₄ in specific conditions). This conversion from a flat aromatic ring to a saturated, three-dimensional piperidine structure dramatically alters the molecule's shape and basicity.

| Transformation | Reagent/Condition | Product Core Structure | Key Structural Change |

|---|---|---|---|

| N-Oxidation | H₂O₂ / Acetic Acid | Pyridine-N-oxide | Oxidation of ring nitrogen. |

| Ring Reduction | H₂, Pd/C | Piperidine | Saturation of the pyridine ring. |

| Hydroxyl Oxidation | PCC or Swern Oxidation | Pyridin-3(2H)-one | Conversion of hydroxyl to carbonyl group. |

Formation of Complex Derivatives and Structural Analogs

The this compound core is a valuable starting point for the synthesis of more complex molecules through derivatization of its functional groups and extension of its framework.

The pyridine scaffold can be annulated or appended with other heterocyclic rings to create fused or linked bicyclic and polycyclic systems. These strategies often involve multi-step syntheses where the pyridine ring acts as a foundational component. For instance, derivatives of 3-cyanopyridine-2(1H)-thiones can undergo cascade reactions to form complex fused systems like pyrido[3",2":4',5']thieno[3',2':5,6] nih.govamanote.comdiazepino[7,1-f]purine-2,4(3H,6H)-diones. researchgate.net Similarly, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines has been prepared via electrophilic cyclization, demonstrating a method to fuse a pyrazole (B372694) ring onto a pyridine core. mdpi.com These methodologies could be adapted to the this compound skeleton to generate novel, complex heterocyclic structures.

While the parent molecule is achiral, stereocenters can be introduced, particularly on the ethyl bridge connecting the phenyl and pyridine rings. Asymmetric reduction of the pyridine ring or derivatization of the side chain can lead to the formation of chiral centers, resulting in enantiomers and diastereomers. For example, hydroxylation or amination of the ethyl bridge would create one or two stereocenters. The resulting diastereomers would exhibit different physical and chemical properties, and their separation and analysis would be crucial for structure-activity relationship studies. X-ray crystallography is a definitive method for determining the absolute stereochemistry of such derivatives, as demonstrated in the structural analysis of related complex heterocyclic compounds. amanote.com

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or novel biological activities. The this compound structure can serve as one of the core scaffolds in such a strategy. For example, the hydroxyl group can be used as a handle to attach another bioactive moiety via an ether or ester linkage. The synthesis of 1,2,3-triazole hybrids by linking different molecular fragments through a triazole ring is a common strategy in drug discovery. mdpi.com This "click chemistry" approach could be employed to link the pyridine core to other molecular entities, creating a diverse library of hybrid compounds for biological screening. nih.govresearchgate.net

Theoretical and Computational Chemistry of 2 2 Phenylethyl Pyridin 3 Ol

Quantum Chemical Investigations and Electronic Structure

Quantum chemical methods are fundamental to elucidating the electronic characteristics of 2-(2-phenylethyl)pyridin-3-ol. These calculations offer a detailed view of electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For derivatives of pyridine (B92270) and phenol (B47542), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict a variety of properties. tandfonline.commdpi.com These studies allow for the calculation of energies, reaction mechanisms, and spectroscopic parameters. nih.gov For a molecule like this compound, DFT can be used to determine its most stable three-dimensional structure and to calculate vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra. tandfonline.com Such computational studies are also applied to understand the geometry and electronic properties of various pyridine derivatives. bohrium.comresearcher.life

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) combines quantum mechanical calculations with classical molecular dynamics to simulate the time-dependent behavior of a system. This method is particularly useful for studying the flexibility and conformational transitions of molecules. nih.gov While specific AIMD studies on this compound are not prevalent in published literature, the methodology is well-suited for analyzing the dynamics of its flexible phenylethyl side chain and the interactions involving the hydroxyl group on the pyridine ring. Such simulations could reveal how the molecule behaves in different solvent environments and provide insights into its dynamic stability. nih.govacs.org

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. malayajournal.org For aromatic systems like this compound, the HOMO is typically associated with electron-donating capabilities, while the LUMO relates to its electron-accepting nature. researchgate.netmalayajournal.org

In similar pyridine derivatives, the HOMO is often localized on the electron-rich pyridine and phenol rings, while the LUMO's distribution can vary depending on the substituents. malayajournal.orgresearchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and susceptibility to electronic excitation. malayajournal.org The analysis of these frontier orbitals helps in understanding potential charge transfer interactions within the molecule. tandfonline.com

Table 1: Illustrative Frontier Orbital Energies for a Related Pyridine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.27 |

| LUMO | -1.57 |

| Energy Gap (ΔE) | 3.70 |

Note: Data is illustrative and based on a similar pyridine compound to demonstrate typical values. researchgate.net

Charge Distribution and Dipole Moment Calculations

The distribution of electron density within a molecule is fundamental to its polarity and intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom of this compound. researchgate.net These calculations typically reveal a negative charge concentration around the electronegative nitrogen and oxygen atoms and positive charges on the hydrogen atoms. researchgate.net

Molecular Dynamics and Conformational Analysis

The flexible nature of the phenylethyl side chain in this compound allows it to adopt multiple spatial arrangements or conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. nih.govualberta.ca By simulating the atomic motions over time, MD can reveal the preferred conformations and the energy barriers between them. mdpi.com

Conformational analysis, often performed using molecular mechanics force fields or DFT, identifies the low-energy conformers of the molecule. mdpi.comresearchgate.net For this compound, the key degrees of freedom are the torsion angles of the ethyl linker connecting the two aromatic rings. Studies on similar flexible molecules show that interactions like π-π stacking between the aromatic rings can influence the conformational preferences. ualberta.ca Understanding the accessible conformations is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site. mdpi.com

Table 2: Example of Conformational Energy Profile

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Gauche) | ~60° | 0.5 | 30 |

| 2 (Anti) | ~180° | 0.0 | 70 |

Note: This table is a hypothetical representation for illustrative purposes, showing how different conformations would have varying energies and populations.

Biosynthetic Considerations of the Phenylethyl Pyridinol Moiety

Putative Biosynthetic Origins of the Phenylethyl Unit

The phenylethyl unit, a C6-C2 skeleton, is a common structural motif in a variety of natural products. Its biosynthesis is strongly linked to the metabolism of aromatic amino acids, primarily phenylalanine. researchgate.netmdpi.com The key pathway implicated in the formation of the phenylethyl unit is the shikimate pathway. researchgate.netwikipedia.org

The shikimate pathway is a central metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. researchgate.netwikipedia.org This seven-step pathway converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate, a crucial branch-point intermediate. researchgate.netnih.gov

From chorismate, the biosynthesis of phenylalanine proceeds through several enzymatic steps. While the major route in plants involves arogenate, an alternative pathway via phenylpyruvate also exists in many microorganisms and may have a minor role in plants. nih.govbioone.org Phenylalanine can then be converted to various phenylpropanoids. mdpi.com The formation of the C6-C2 phenylethyl unit from phenylalanine typically involves a decarboxylation step. For instance, the conversion of phenylalanine to phenylacetaldehyde, which is then reduced to 2-phenylethanol (B73330), demonstrates a plausible route to the phenylethyl scaffold. researchgate.net

In the context of 2-(2-phenylethyl)chromones, which share the phenylethyl moiety, their biosynthesis is thought to originate from phenylalanine-derived intermediates. nih.gov These intermediates undergo elongation, often through the action of polyketide synthases (PKS). nih.gov While the specific enzymes responsible for the formation of the phenylethyl unit of 2-(2-Phenylethyl)pyridin-3-ol have not been definitively characterized, the foundational role of the shikimate pathway and phenylalanine is widely accepted. researchgate.netmdpi.com

| Precursor/Pathway | Role | Organismal Source | Reference |

|---|---|---|---|

| Shikimate Pathway | Primary pathway for aromatic amino acid biosynthesis. | Bacteria, Archaea, Fungi, Algae, Plants | researchgate.netwikipedia.org |

| Phosphoenolpyruvate (PEP) | Initial substrate for the shikimate pathway. | Central Metabolism | researchgate.netnih.gov |

| Erythrose 4-Phosphate (E4P) | Initial substrate for the shikimate pathway. | Pentose Phosphate Pathway | researchgate.netnih.gov |

| Chorismate | Branch-point intermediate for aromatic amino acid synthesis. | Shikimate Pathway | researchgate.netnih.gov |

| Phenylalanine | Direct precursor to the phenylethyl unit. | Shikimate Pathway | mdpi.comnih.gov |

Enzymatic Pathways Potentially Involved in Pyridine (B92270) Ring Formation

The formation of the pyridine ring in natural products is a complex process with multiple biosynthetic routes. windows.net Generally, the pyridine ring is derived from amino acids. windows.net Two of the most well-studied precursors for pyridine ring biosynthesis are tryptophan and lysine (B10760008).

The tryptophan degradation pathway , also known as the kynurenine (B1673888) pathway, can lead to the formation of quinolinic acid, a universal intermediate in the de novo biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), which contains a pyridine ring. kyoto-u.ac.jpnih.gov This pathway involves the enzymatic conversion of tryptophan to formylkynurenine by tryptophan pyrrolase, followed by further enzymatic steps to yield quinolinic acid. kyoto-u.ac.jp In some organisms, picolinic acid, another catabolite of tryptophan, serves as a precursor for pyridine-containing natural products. windows.netnih.gov

Alternatively, the amino acid lysine is a known precursor for the piperidine (B6355638) and pyridine rings in various alkaloids. researchgate.netresearchgate.net The biosynthesis can proceed through the formation of cadaverine (B124047) via decarboxylation of lysine. researchgate.net Oxidative deamination of cadaverine yields an amino aldehyde, which then cyclizes to form a Δ1-piperideine imine. researchgate.net This intermediate can be further oxidized to form the aromatic pyridine ring. Enzymes like lysine 6-dehydrogenase are involved in the biosynthesis of pyridine alkaloids from lysine. genome.jp

In the specific context of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as thiopeptides, a formal [4+2] cycloaddition mechanism has been proposed for pyridine ring formation. nih.gov This process involves the enzymatic modification of serine residues to dehydroalanine (B155165) (Dha), followed by a cycloaddition reaction to form a cyclic intermediate that is subsequently aromatized to the pyridine ring. nih.gov While this compound is not a thiopeptide, this illustrates the diverse enzymatic strategies nature employs for pyridine biosynthesis.

The precise enzymatic pathway for the formation of the pyridin-3-ol ring in this compound has not been fully elucidated. However, based on known biosynthetic logic, it is plausible that it arises from the condensation of a C3 and a C2N unit, potentially derived from precursors of primary metabolism, or through the modification of an amino acid-derived intermediate.

| Pathway | Key Precursor | Key Intermediate(s) | Enzyme Classes Involved (Examples) | Reference |

|---|---|---|---|---|

| Tryptophan Catabolism | Tryptophan | Kynurenine, Quinolinic Acid, Picolinic Acid | Tryptophan Pyrrolase, 3-Hydroxyanthranilic Acid Oxidase | windows.netkyoto-u.ac.jpnih.gov |

| Lysine Catabolism | Lysine | Cadaverine, Δ1-Piperideine | Lysine Decarboxylase, Diamine Oxidase, Lysine 6-Dehydrogenase | researchgate.netresearchgate.netgenome.jp |

| RiPP Thiopeptide Pathway | Serine | Dehydroalanine (Dha) | Dehydratases, Cyclases (Pyridine Synthases) | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Phenylethyl)pyridin-3-ol, and how can purity be ensured?

- Synthesis Methods :

- Stepwise coupling : Start with pyridin-3-ol and introduce the phenylethyl group via Suzuki-Miyaura cross-coupling or alkylation. Monitor reaction progress using TLC or HPLC to avoid side products like regioisomers .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure compound. Purity should exceed 95% for reliable biological assays .

- Quality Control : Validate purity via -NMR (absence of extraneous peaks) and HPLC (retention time consistency).

Q. How can the stability of this compound be assessed under experimental conditions?

- Degradation Studies :

- Expose the compound to varying pH (2–12), temperatures (4°C–40°C), and light conditions. Monitor degradation via UV-Vis spectroscopy (absorbance at λmax ~270 nm) .

- Use LC-MS to identify degradation products (e.g., oxidation at the hydroxyl group or cleavage of the phenylethyl chain) .

- Storage Recommendations : Store in amber vials at -20°C under inert atmosphere (argon) to minimize oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Primary Methods :

- NMR : - and -NMR to confirm the pyridine ring substitution pattern and phenylethyl linkage. Key signals: pyridin-3-ol C2 (δ ~150 ppm), phenylethyl protons (δ 2.8–3.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C13H13NO) with <2 ppm error .

Advanced Research Questions

Q. How does the hydroxyl group at the 3-position of pyridine influence the compound’s reactivity and biological activity?

- Structure-Activity Relationship (SAR) :

- The hydroxyl group enables hydrogen bonding with biological targets (e.g., enzymes or receptors). Compare activity to analogs like 2-(2-Phenylethyl)pyridine (lacking -OH) to assess its role in binding affinity .

- Experimental Design : Perform competitive binding assays (e.g., fluorescence polarization) using modified analogs to quantify the hydroxyl group’s contribution .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for derivatives of this compound?

- Data Reconciliation Strategies :

- Use orthogonal techniques : Combine -NMR, -NMR, and 2D-COSY to resolve overlapping signals. Cross-validate with IR spectroscopy (O-H stretch ~3200 cm<sup>-1</sup>) .

- For mass spectral discrepancies (e.g., unexpected adducts), rerun MS in negative ion mode or with alternative ionization sources (APCI vs. ESI) .

Q. What advanced chromatographic methods optimize separation of this compound from structurally similar impurities?

- Method Development :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Adjust gradient elution to resolve peaks for positional isomers (e.g., 3- vs. 4-hydroxypyridine derivatives) .

- Chiral Separation : For enantiomeric impurities, employ chiral stationary phases (e.g., amylose-based) with heptane/isopropanol .

Q. How can computational modeling predict the biological targets of this compound?

- In Silico Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.